molecular formula C12H17BrN2O2 B8255445 ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate

ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate

Cat. No.: B8255445
M. Wt: 301.18 g/mol
InChI Key: KRYPHGMHPHBKMN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate typically involves the reaction of 4-bromo-1H-pyrazole with ethyl cyclohexanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole moieties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom on the pyrazole ring can participate in halogen bonding, which can enhance the binding affinity to the target. The cyclohexanecarboxylate moiety can provide additional interactions with the target, contributing to the overall efficacy of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but without the ethyl cyclohexanecarboxylate moiety.

    Ethyl 4-(1H-pyrazol-1-yl)cyclohexanecarboxylate: Similar structure but lacks the bromine substitution on the pyrazole ring.

    4-Bromo-1-ethyl-1H-pyrazole: Contains an ethyl group on the pyrazole ring instead of the cyclohexanecarboxylate moiety.

Uniqueness

Ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate is unique due to the combination of the bromine-substituted pyrazole ring and the ethyl cyclohexanecarboxylate moiety. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(4-bromopyrazol-1-yl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-2-17-12(16)9-3-5-11(6-4-9)15-8-10(13)7-14-15/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYPHGMHPHBKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cesium carbonate (1.96 g, 6 mmol) and 4-bromopyrazole (321 mg, 2.2 mmol) were added to a solution of ethyl 4-[(methylsulfonyl)oxy]cyclohexanecarboxylate (0.50 g, 2 mmol) in DMF (10 mL). The mixture was stirred at 80° C. for 16 hours. Upon cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (ethyl acetate/petroleum ether) to give ethyl 4-(4-bromo-1H-pyrazol-1-yl)cyclohexanecarboxylate. MS ESI calc'd. for C12H18BrN2O2 [M+H]+ 301 and 303. found 301 and 303. 1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H), 7.44 (s, 1H), 4.23 (q, J=7.2 Hz, 2H), 2.46-2.38 (m, 1H), 2.26-2.18 (m, 4H), 2.06-1.98 (m, 2H), 1.86-1.78 (m, 3H), 1.36 (t, J=7.2 Hz, 3H).
Name
Cesium carbonate
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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